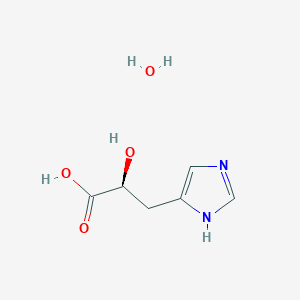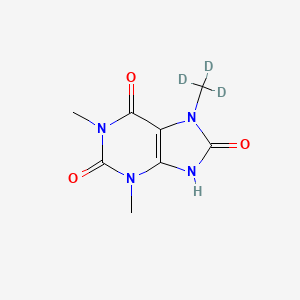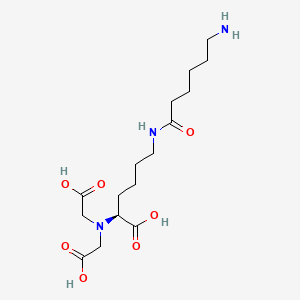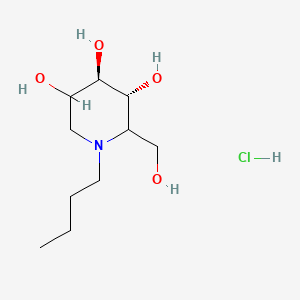
4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a synthetic glycoside compound. It is composed of a 4-nitrophenyl group attached to a disaccharide consisting of two alpha-D-mannopyranosyl units. This compound is often used as a substrate in enzymatic studies, particularly for alpha-mannosidase activity assays.
Applications De Recherche Scientifique
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Enzymology: As a substrate for alpha-mannosidase activity assays to study enzyme kinetics and inhibition.
Biochemistry: In the study of glycoprotein metabolism and glycosylation pathways.
Industrial Biotechnology: Used in the development of enzyme-based assays and biocatalytic processes.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is α-Mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .
Mode of Action
This compound acts as a substrate for α-Mannosidase . The enzyme cleaves the glycosidic bond of the substrate, releasing 4-nitrophenol and a mannose residue. The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .
Biochemical Pathways
The action of this compound primarily affects the mannose-specific metabolic pathways . By acting as a substrate for α-Mannosidase, it plays a role in the breakdown and utilization of mannose-rich glycoconjugates .
Result of Action
The cleavage of this compound by α-Mannosidase results in the release of 4-nitrophenol and a mannose residue. This can lead to changes in the concentration of these molecules in the cell, potentially affecting cellular processes .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of α-Mannosidase and thus the rate at which the compound is cleaved . Additionally, the presence of other molecules that can interact with α-Mannosidase or the compound itself could also influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with a suitable mannopyranosyl donor. The reaction is often catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include water, methanol, or acetonitrile.
Catalyst: Enzymatic catalysts such as glycosyltransferases or chemical catalysts like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is optimized for high purity and yield, often involving:
Immobilized Enzymes: To facilitate repeated use and continuous production.
Purification: Techniques such as crystallization, chromatography, and lyophilization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alpha-mannosidase, resulting in the release of 4-nitrophenol and mannose.
Oxidation: The nitrophenyl group can undergo oxidation under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Alpha-mannosidase enzyme, buffered aqueous solution, pH 5-7.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-nitrophenol and mannose.
Oxidation: 4-nitrobenzoic acid derivatives.
Reduction: 4-aminophenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl alpha-D-mannopyranoside: A simpler glycoside used in similar enzymatic studies.
4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.
4-Nitrophenyl alpha-D-glucopyranoside: Used in glucosidase activity assays.
Uniqueness
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its disaccharide structure, making it a more complex substrate for studying alpha-mannosidase activity compared to simpler monosaccharide derivatives
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-TZXJRDDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
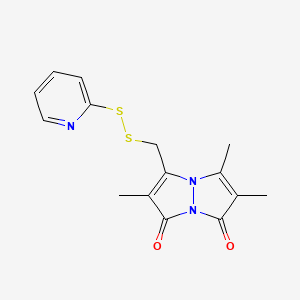

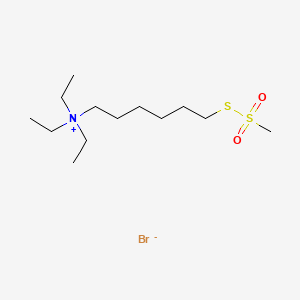
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
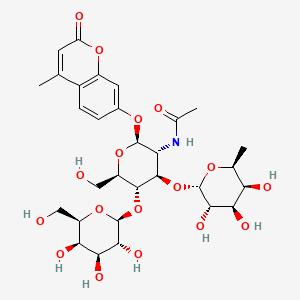
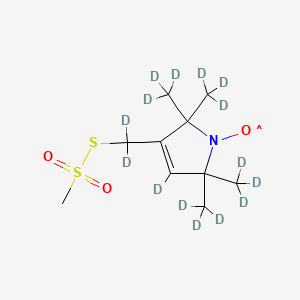
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
